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Compound of Interest

Compound Name:
4-Bromo-5-methoxy-1H-

pyrrolo[2,3-b]pyridine

Cat. No.: B1525230 Get Quote

The pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a bicyclic aromatic heterocycle

of significant interest to researchers in medicinal chemistry, materials science, and chemical

biology. Its structure, which consists of a π-electron rich pyrrole ring fused to a π-electron

deficient pyridine ring, imparts a unique set of electronic properties that make it a versatile

molecular scaffold.[1] As a bioisostere of indole, 7-azaindole often confers enhanced aqueous

solubility and improved bioavailability to drug candidates, making it a "privileged" structure in

modern drug discovery.[2]

This guide provides an in-depth exploration of the core electronic features of the 7-azaindole

system. We will dissect its aromaticity, electron distribution, and inherent reactivity.

Furthermore, we will examine its distinctive photophysical behavior, particularly the

phenomenon of excited-state proton transfer (ESPT), and connect these fundamental

properties to its successful application as a key pharmacophore, most notably in the

development of kinase inhibitors.[3][4][5]
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Caption: Structure of 1H-pyrrolo[2,3-b]pyridine (7-Azaindole).

I. Fundamental Electronic Characteristics
The unique electronic landscape of 7-azaindole arises from the fusion of two distinct

heterocyclic systems. This duality governs its stability, reactivity, and intermolecular

interactions.

A. Aromaticity and Electron Distribution
The aromaticity of the 7-azaindole core is a consequence of its compliance with Hückel's rule,

possessing a cyclic, planar system of 10 π-electrons delocalized across the nine atoms of the

bicyclic structure.

Pyrrole Ring Contribution: The five-membered pyrrole ring is considered π-electron

excessive.[1] Its nitrogen atom is sp² hybridized, and its lone pair of electrons occupies a p-

orbital, participating directly in the aromatic π-system.[6][7] This contribution of two electrons

from one atom results in a high electron density within the pyrrole moiety.

Pyridine Ring Contribution: In contrast, the six-membered pyridine ring is π-electron

deficient. The nitrogen atom in the pyridine ring is also sp² hybridized, but its lone pair

resides in an sp² orbital within the plane of the ring and does not participate in the aromatic

system.[6][8] This nitrogen acts as an electron-withdrawing group, reducing the electron

density of the pyridine portion.

This intramolecular push-pull electronic effect creates a significant dipole moment and defines

the regioselectivity of chemical reactions. The pyrrole ring is predisposed to electrophilic attack,

while the pyridine ring is more susceptible to nucleophilic substitution.

B. Tautomerism
7-Azaindole can exist in different tautomeric forms, with the most common being the 1H- and

7H-tautomers. Theoretical and experimental studies have shown that the 1H-pyrrolo[2,3-

b]pyridine is the more stable and predominant form in the ground state.[9] The ability to

interconvert between these forms, particularly in the excited state, is a cornerstone of its rich

photophysics.
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Caption: Tautomeric forms of 7-Azaindole.

II. Spectroscopic Signature
The electronic structure of 7-azaindole gives rise to a characteristic spectroscopic profile, which

is essential for its identification and for probing its interactions with the local environment.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of 7-azaindole are well-defined. The electron-withdrawing nature

of the pyridine nitrogen causes downfield shifts for adjacent protons and carbons, while the

electron-donating pyrrole ring results in more upfield signals for its constituents.
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Position
Predicted ¹H Chemical Shift

(δ, ppm)

Predicted ¹³C Chemical Shift

(δ, ppm)

H1 (N-H) ~12.0 (broad singlet) -

H2 ~6.7 ~101

H3 ~7.8 ~128

H5 ~8.2 ~120

H7 ~8.6 ~145

C3a - ~130

C7a - ~148

Note:

Predicted values are for a

DMSO-d₆ solvent and can vary

based on experimental

conditions.[10]

B. Infrared (IR) Spectroscopy
The IR spectrum is characterized by a prominent N-H stretching vibration from the pyrrole

moiety, typically observed in the range of 3400-3500 cm⁻¹. Additional bands corresponding to

C-H and C=C/C=N aromatic stretching are also present.

III. Photophysical Properties and Excited-State
Dynamics
7-Azaindole and its derivatives are excellent fluorophores, a property stemming from their rigid,

planar structure. Their absorption and emission spectra are notably red-shifted compared to

native tryptophan, making 7-azatryptophan a powerful optical probe for studying protein

structure and dynamics.[11]

A. Excited-State Proton Transfer (ESPT)
A hallmark of 7-azaindole's photophysics is its capacity for excited-state proton transfer

(ESPT). In the presence of a proton acceptor, such as another 7-azaindole molecule (forming a
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dimer) or a protic solvent like water, photoexcitation can trigger the transfer of the proton from

the N1 (pyrrole) position to the N7 (pyridine) position.[12][13] This process results in the

formation of an excited-state tautomer, which emits fluorescence at a much longer wavelength

(e.g., ~500 nm for the dimer) compared to the normal emission (~350 nm).[12][14] This

behavior serves as a fundamental model for studying proton transfer in biological systems,

including DNA base pairs.[12]
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Caption: Energy diagram for Excited-State Proton Transfer (ESPT) in a 7-azaindole dimer.

B. Environmental Sensitivity
The fluorescence quantum yield and lifetime of 7-azaindole are highly sensitive to its

environment.[11] For instance, methylation of the N1-pyrrole proton (e.g., in 1-methyl-7-

azaindole) blocks the primary non-radiative decay pathway, leading to a dramatic increase in

fluorescence lifetime and quantum yield.[11] This sensitivity allows it to be used as a probe to

report on the polarity and hydrogen-bonding capability of its microenvironment.

IV. Reactivity and Application in Medicinal
Chemistry
The electronic properties of the 7-azaindole core directly translate to its chemical reactivity and

its utility as a pharmacophore.
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A. Chemical Reactivity
Electrophilic Substitution: The π-excessive pyrrole ring is the primary site for electrophilic

aromatic substitution, with the C3 position being the most reactive.

Functionalization: Modern synthetic methods, particularly palladium-catalyzed cross-coupling

reactions, have enabled the versatile functionalization of various positions on both the

pyrrole and pyridine rings, allowing for the generation of diverse chemical libraries.[15][16]

B. Role as a Kinase Hinge-Binder
The most prominent application of the 7-azaindole scaffold is in the design of protein kinase

inhibitors.[3][5] Its electronic configuration is perfectly suited for interacting with the ATP-binding

site's hinge region, which is a critical interaction for many inhibitors.

The pyrrole N1-H group serves as a hydrogen bond donor.

The pyridine N7 atom, with its lone pair of electrons, acts as a hydrogen bond acceptor.

This bidentate hydrogen bonding motif mimics the interaction of the adenine portion of ATP with

the kinase hinge, providing a strong anchor for the inhibitor.[5] This principle was famously

exploited in the discovery of Vemurafenib, an FDA-approved BRAF kinase inhibitor for

melanoma treatment.[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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